molecular formula C23H22FNO B5750733 4-(4-fluorophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-1,2,3,6-tetrahydropyridine

4-(4-fluorophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-1,2,3,6-tetrahydropyridine

Cat. No. B5750733
M. Wt: 347.4 g/mol
InChI Key: PHGDFUCEZISWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-1,2,3,6-tetrahydropyridine (also known as MPTP) is a synthetic compound that has been extensively studied for its scientific research applications. MPTP is a potent neurotoxin that has been used to create animal models of Parkinson's disease (PD) and has been instrumental in advancing our understanding of the underlying mechanisms of PD.

Mechanism of Action

The mechanism of action of MPTP involves its conversion to 1-methyl-4-phenylpyridinium ion (MPP+), which is taken up by dopamine-producing neurons in the substantia nigra region of the brain via the dopamine transporter. Once inside the neuron, MPP+ inhibits mitochondrial complex I, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are well documented. MPTP causes a selective depletion of dopamine-producing neurons in the substantia nigra region of the brain, leading to a decrease in dopamine levels in the brain. This depletion of dopamine levels results in the motor symptoms associated with PD.

Advantages and Limitations for Lab Experiments

The advantages of using MPTP to create animal models of PD are that it produces a selective and reproducible loss of dopamine-producing neurons in the substantia nigra region of the brain, which closely mimics the neuropathology of PD. The limitations of using MPTP are that it is a potent neurotoxin that can also affect other neurotransmitter systems in the brain, and its effects are irreversible.

Future Directions

There are several future directions for research involving MPTP. One area of research is the development of new treatments for PD that target the underlying mechanisms of the disease. Another area of research is the development of new animal models of PD that more closely mimic the neuropathology of the disease. Finally, there is a need for further research into the long-term effects of MPTP exposure on the brain and other organ systems.

Synthesis Methods

MPTP is synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with sodium fluoride in the presence of palladium on carbon catalyst. The resulting product is then reacted with 4-methoxy-1-naphthaldehyde to yield MPTP.

Scientific Research Applications

MPTP has been extensively used as a research tool to create animal models of PD. The neurotoxicity of MPTP is due to its ability to selectively target and destroy dopamine-producing neurons in the substantia nigra region of the brain, leading to a depletion of dopamine levels in the brain. This depletion of dopamine levels results in the motor symptoms associated with PD, such as tremors, rigidity, and bradykinesia.

properties

IUPAC Name

4-(4-fluorophenyl)-1-[(4-methoxynaphthalen-1-yl)methyl]-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNO/c1-26-23-11-8-19(21-4-2-3-5-22(21)23)16-25-14-12-18(13-15-25)17-6-9-20(24)10-7-17/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGDFUCEZISWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CN3CCC(=CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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